

An In-depth Technical Guide to 1-phenyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-phenyl-1H-pyrazole-5-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties, synthesis, and reactivity of **1-phenyl-1H-pyrazole-5-carbaldehyde** (CAS No. 132274-70-5). This heterocyclic aldehyde is a valuable building block in medicinal chemistry and materials science, primarily due to the versatile pyrazole scaffold known for a wide array of biological activities.

Core Chemical and Physical Properties

1-phenyl-1H-pyrazole-5-carbaldehyde is a solid organic compound. While extensive experimental data for this specific isomer is not widely published, its fundamental properties have been established.

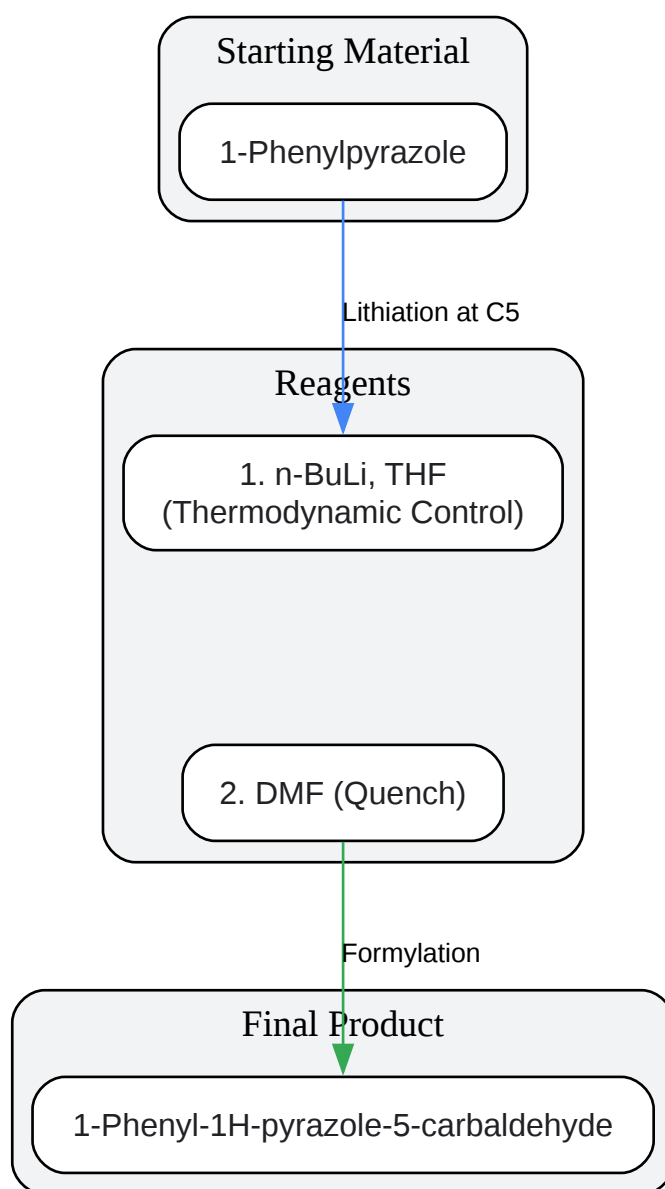
Property	Value	Reference
CAS Number	132274-70-5	[1]
Molecular Formula	C ₁₀ H ₈ N ₂ O	
Molecular Weight	172.18 g/mol	[1]
Physical Form	Solid (at 20°C)	
Melting Point	Data not available in searched literature	
Boiling Point	Data not available in searched literature	
Solubility	Data not available in searched literature	

Synthesis and Experimental Protocols

The synthesis of formylpyrazoles presents a regioselectivity challenge. The widely used Vilsmeier-Haack reaction on 1-phenylpyrazole preferentially yields the 4-formyl isomer.[2][3][4] Achieving substitution at the C5 position requires a different strategy, most effectively accomplished through directed metallation.

Recommended Synthetic Route: Directed Lithiation

The most viable pathway for synthesizing **1-phenyl-1H-pyrazole-5-carbaldehyde** is the regioselective lithiation of the parent 1-phenylpyrazole at the C5 position, followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).[5][6] Studies on similar pyrazole systems have shown that while kinetic deprotonation occurs on the N-substituted methyl group, thermodynamic control allows for deprotonation at the C5 position of the pyrazole ring.[7]



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Caption: Synthetic workflow for **1-phenyl-1H-pyrazole-5-carbaldehyde** via lithiation.

Experimental Protocol: Synthesis via Lithiation

This protocol is a representative procedure based on the principles of directed ortho-metallation and formylation of arylmetal reagents.[6][7]

- Preparation: Under an inert atmosphere (e.g., Argon), dissolve 1-phenylpyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

- Lithiation: Cool the solution to -78 °C. Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the formation of the thermodynamically favored 5-lithiated pyrazole species.^[7]
- Formylation: Cool the reaction mixture back down to -78 °C. Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise.
- Workup: Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
- Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
- Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure **1-phenyl-1H-pyrazole-5-carbaldehyde**.

Spectroscopic Data Analysis

While specific, experimentally-derived spectra for **1-phenyl-1H-pyrazole-5-carbaldehyde** are not available in the cited literature, the expected characteristics can be inferred from its structure and data from analogous compounds.^{[8][9][10]}

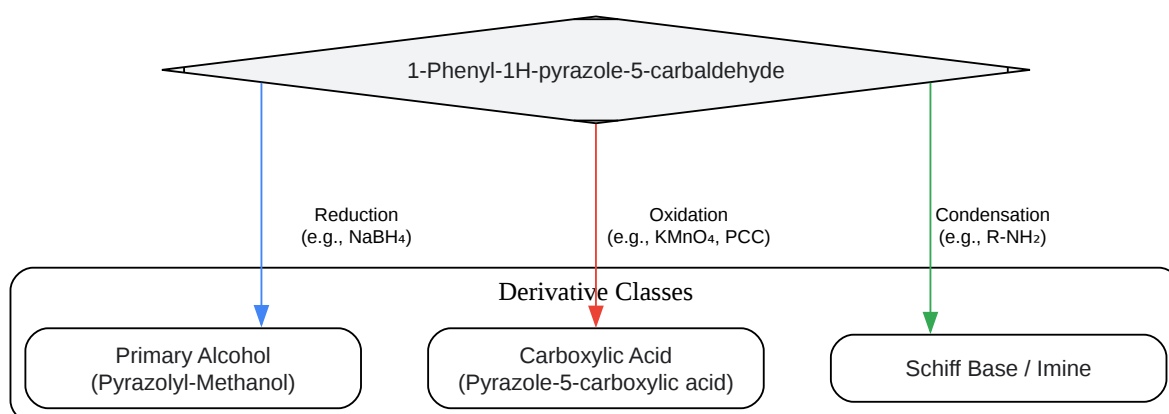
Spectroscopy	Expected Characteristics
^1H NMR	Phenyl Protons (5H): Multiplets in the aromatic region (δ ~7.2-7.8 ppm).Pyrazole Protons (2H): Two doublets, corresponding to H3 and H4.Aldehyde Proton (1H): A characteristic singlet in the downfield region (δ ~9.5-10.5 ppm).
^{13}C NMR	Phenyl Carbons (6C): Signals in the aromatic region (δ ~120-140 ppm).Pyrazole Carbons (3C): Signals for C3, C4, and C5.Carbonyl Carbon (1C): A characteristic signal in the far downfield region (δ >180 ppm).
IR (Infrared)	C=O Stretch: Strong absorption band around $1690\text{-}1710\text{ cm}^{-1}$ (characteristic of an aromatic aldehyde).C-H Stretch (Aromatic): Signals above 3000 cm^{-1} .C=C/C=N Stretches: Bands in the $1400\text{-}1600\text{ cm}^{-1}$ region.
Mass Spec. (MS)	Molecular Ion (M^+): A prominent peak at $m/z = 172$, corresponding to the molecular weight.

Chemical Reactivity and Applications

The aldehyde functional group on the pyrazole ring is a versatile handle for constructing more complex molecules, making this compound a key intermediate for drug discovery and materials science.^[11] Pyrazole-containing compounds are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Key Reactions of the Aldehyde Group

The carbaldehyde moiety can undergo several fundamental transformations, allowing for the synthesis of a diverse library of derivatives.



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Caption: Key chemical transformations of the pyrazole-5-carbaldehyde moiety.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a general method for the condensation of the aldehyde with a primary amine to form an imine (Schiff base).

- **Dissolution:** Dissolve **1-phenyl-1H-pyrazole-5-carbaldehyde** (1.0 eq) in a suitable solvent such as ethanol or methanol.
- **Addition of Amine:** Add the desired primary amine (1.0-1.1 eq) to the solution. Add a catalytic amount of glacial acetic acid to facilitate the reaction.
- **Reaction:** Stir the mixture at room temperature or gently heat under reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Isolation:** Upon completion, cool the reaction mixture. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold solvent.

- Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent system.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-phenyl-1H-pyrazole-5-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145363#1-phenyl-1h-pyrazole-5-carbaldehyde-chemical-properties]

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